An In-Depth Technical Guide to Des(N,N-dimethylethanamine) Orphenadrine Dimer: An Impurity of Orphenadrine
An In-Depth Technical Guide to Des(N,N-dimethylethanamine) Orphenadrine Dimer: An Impurity of Orphenadrine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Des(N,N-dimethylethanamine) Orphenadrine Dimer, a known process-related impurity and potential degradation product of the skeletal muscle relaxant, Orphenadrine. The guide delves into the chemical identity, plausible formation mechanisms, and the critical aspects of its analytical control. Recognizing the paramount importance of safety in pharmaceutical development, this document explores the toxicological assessment of this impurity, advocating for an in silico approach in the absence of direct empirical data. Detailed, field-proven methodologies for the detection, quantification, and characterization of this dimer are presented, including a comprehensive High-Performance Liquid Chromatography (HPLC) protocol. Furthermore, the guide situates this impurity within the broader regulatory framework established by the International Council for Harmonisation (ICH), the European Pharmacopoeia (Ph. Eur.), and the United States Pharmacopeia (USP), offering insights into its classification and control. This document is intended to be a vital resource for professionals engaged in the research, development, and quality control of Orphenadrine, providing the necessary scientific and regulatory context to ensure drug product safety and efficacy.
Introduction: The Imperative of Impurity Profiling in Orphenadrine
Orphenadrine, an anticholinergic agent with a long history of use in the management of muscle spasms and Parkinsonian symptoms, is synthesized via chemical processes that can inadvertently generate impurities.[1][2] These impurities, which can also arise from degradation during storage, may impact the safety and efficacy of the final drug product.[1] Therefore, a thorough understanding and stringent control of these related substances are mandated by global regulatory bodies.[3][4]
One such impurity is Des(N,N-dimethylethanamine) Orphenadrine Dimer, a molecule that represents a dimeric ether formed from precursors or intermediates in the Orphenadrine synthesis pathway.[5][6] This guide will provide an in-depth exploration of this specific impurity, from its chemical genesis to its analytical and regulatory management.
Chemical Identity and Physicochemical Properties
Des(N,N-dimethylethanamine) Orphenadrine Dimer is chemically identified as Bis(o-methyl-α-phenylbenzyl) ether or 1-methyl-2-[[(2-methylphenyl)-phenylmethoxy]-phenylmethyl]benzene.[5][7] Its key identifiers and properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 40673-52-7 | [5][7] |
| Molecular Formula | C₂₈H₂₆O | [7] |
| Molecular Weight | 378.5 g/mol | [7] |
| Synonyms | Bis(o-methyl-α-phenylbenzyl) ether, Bis(phenyl-o-tolylmethyl) ether | [5][7] |
| Physical Form | Neat | [7] |
| Storage | 2-8°C |
Genesis of an Impurity: Plausible Formation Mechanisms
The formation of Des(N,N-dimethylethanamine) Orphenadrine Dimer is intrinsically linked to the manufacturing process of Orphenadrine, which typically involves a Williamson ether synthesis.[2] This reaction entails the coupling of an alkoxide with an alkyl halide.[2]
A plausible pathway for the formation of the dimer involves a side reaction between two molecules of a key intermediate, 2-methylbenzhydrol, or its activated form, 2-methylbenzhydryl chloride. Under conditions that favor etherification, such as the presence of a base or thermal stress, two molecules of the benzhydryl derivative can condense, eliminating a molecule of water or hydrogen chloride, respectively, to form the stable ether linkage of the dimer.
Caption: Plausible formation pathway of the dimer as a side reaction during Orphenadrine synthesis.
Toxicological Assessment: An In Silico Approach
A critical aspect of managing any pharmaceutical impurity is a thorough understanding of its toxicological profile. To date, there is a lack of publicly available, direct toxicological studies on Des(N,N-dimethylethanamine) Orphenadrine Dimer. In such instances, and in line with modern drug development practices, in silico (computational) toxicology provides a valuable tool for preliminary risk assessment.[8][9]
These computational models utilize the chemical structure of a compound to predict its potential for various toxicological endpoints, such as mutagenicity, carcinogenicity, and reproductive toxicity.[2] The predictions are based on established structure-activity relationships (SARs) derived from large databases of known toxicants.
Workflow for In Silico Toxicological Assessment:
Caption: A generalized workflow for the in silico toxicological evaluation of an impurity.
Given the structural similarity of the dimer to Orphenadrine, it is plausible that it may share some of the parent drug's pharmacological and toxicological properties, which include anticholinergic effects.[10] However, without specific data, a precautionary approach is warranted, and the impurity should be controlled to the lowest reasonably achievable levels.
Analytical Control: Detection, Quantification, and Characterization
Robust analytical methods are essential for the routine monitoring and control of Des(N,N-dimethylethanamine) Orphenadrine Dimer in both the drug substance and the final drug product. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.
High-Performance Liquid Chromatography (HPLC) Method
The following is a detailed, step-by-step HPLC method suitable for the separation and quantification of Orphenadrine and its related impurities, including the dimer. This method is a composite based on established principles for the analysis of Orphenadrine and its degradation products.[1][10]
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Reference standards for Orphenadrine and Des(N,N-dimethylethanamine) Orphenadrine Dimer
-
Acetonitrile (HPLC grade)
-
Ammonium bicarbonate (analytical grade)
-
Purified water
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile : 20 mM Ammonium Bicarbonate (75:25, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient |
| Detection Wavelength | 241 nm |
| Injection Volume | 20 µL |
Protocol:
-
Mobile Phase Preparation:
-
Prepare a 20 mM ammonium bicarbonate solution by dissolving the appropriate amount in purified water.
-
Mix acetonitrile and the ammonium bicarbonate solution in a 75:25 volume-to-volume ratio.
-
Degas the mobile phase before use.
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve the Orphenadrine and dimer reference standards in the mobile phase to prepare a stock solution.
-
Perform serial dilutions to create a series of calibration standards at appropriate concentrations.
-
-
Sample Preparation:
-
Accurately weigh a portion of the Orphenadrine drug substance or a crushed tablet and dissolve it in the mobile phase.
-
Sonicate to ensure complete dissolution.
-
Filter the solution through a 0.45 µm filter before injection.
-
-
Analysis:
-
Inject the standard solutions to establish a calibration curve.
-
Inject the sample solution and record the chromatogram.
-
Identify the peaks corresponding to Orphenadrine and the dimer based on their retention times compared to the standards.
-
Quantify the amount of the dimer in the sample using the calibration curve.
-
System Suitability:
-
Resolution: The resolution between the Orphenadrine peak and the dimer peak should be greater than 1.5.
-
Tailing Factor: The tailing factor for the Orphenadrine peak should be less than 2.0.
-
Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should be less than 2.0%.
Characterization by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy
For definitive identification and structural confirmation of the dimer, particularly during method development and impurity profiling studies, hyphenated techniques such as LC-MS/MS and standalone NMR spectroscopy are invaluable.[7][11]
-
LC-MS/MS: Provides molecular weight information and fragmentation patterns that can confirm the identity of the dimer.
-
NMR: ¹H and ¹³C NMR spectroscopy can provide detailed structural information, confirming the connectivity of the atoms within the dimer molecule.
Regulatory Landscape and Acceptance Criteria
The control of impurities in pharmaceutical products is governed by a stringent regulatory framework. The International Council for Harmonisation (ICH) provides globally recognized guidelines for the reporting, identification, and qualification of impurities.[3][4][12][13]
-
ICH Q3A(R2): Impurities in New Drug Substances: This guideline establishes thresholds for reporting, identifying, and qualifying impurities. The specific thresholds are dependent on the maximum daily dose of the drug.
-
ICH Q3B(R2): Impurities in New Drug Products: This guideline addresses impurities that are degradation products of the drug substance or arise from interactions with excipients.
Pharmacopoeias such as the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) provide specific monographs for Orphenadrine Citrate that include tests for related substances.[2][9] These monographs typically set limits for specified and unspecified impurities. While Des(N,N-dimethylethanamine) Orphenadrine Dimer may not be listed as a specified impurity, it would fall under the category of unspecified impurities, and its levels would need to be controlled within the limits set by the pharmacopoeia. The European Pharmacopoeia, for instance, sets a limit of not more than 0.10% for each unspecified impurity and a total impurity limit of not more than 1.0%.[9]
It is also important to note that regulatory attention to certain classes of impurities, such as nitrosamines, has increased. A recent recall of Orphenadrine Citrate extended-release tablets was due to the presence of a nitrosamine impurity, highlighting the ongoing scrutiny of impurity profiles.[14][15]
Conclusion
Des(N,N-dimethylethanamine) Orphenadrine Dimer is a critical quality attribute to be monitored in the production of Orphenadrine. A thorough understanding of its formation, coupled with robust analytical methods and a clear grasp of the regulatory expectations, is essential for ensuring the safety and quality of Orphenadrine-containing drug products. While the absence of direct toxicological data necessitates a cautious, risk-based approach, the use of in silico tools can provide valuable insights for safety assessment. The analytical protocols and regulatory context provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively manage this impurity and uphold the highest standards of pharmaceutical quality.
References
- LGC Standards. Des(N,N-dimethylethanamine) Orphenadrine Dimer. [URL: https://www.lgcstandards.com/US/en/Des-N-N-dimethylethanamine-Orphenadrine-Dimer/p/TRC-D293335]
- A new stability indicating chiral reverse phase high performance liquid chromatography method for determination of degradation products in orphenadrine citr
- Pharmaffiliates. des(N,N-Dimethylethanamine) Orphenadrine Dimer. [URL: https://www.pharmaffiliates.com/in/en/des-n-n-dimethylethanamine-orphenadrine-dimer]
- Sandoz, Inc. Issues Nationwide Recall of 13 Lots of Orphenadrine Citrate 100 mg Extended Release Tablets Due to Presence of a Nitrosamine Impurity. FDA. March 21, 2022.
- Raies, A. B., & Bajic, V. B. (2016). In silico toxicology: computational methods for the prediction of chemical toxicity. Wiley Interdisciplinary Reviews: Computational Molecular Science, 6(2), 147-172.
- SynThink. Orphenadrine EP Impurities & USP Related Compounds. [URL: https://www.synthink.com/orphenadrine-impurities]
- European Pharmacopoeia.
- Wikipedia. Williamson ether synthesis.
- Benchchem.
- European Pharmacopoeia Impurity Standards. Scribd.
- USP Monographs: Orphenadrine Citr
- Veeprho. Orphenadrine Impurities and Related Compound. [URL: https://www.veeprho.com/impurities/orphenadrine-impurities]
- Request PDF.
- USP Monographs: Orphenadrine Citr
- USP Monographs: Orphenadrine Citr
- USP Store. [Orphenadrine Related Compound C (20 mg) (N-methyl-2-[phenyl(o-tolyl)methoxy]ethanamine hydrochloride)]. [URL: https://store.usp.org/product-detail/1479031]
- Orphenadrine Citrate Extended-Release Tablets Type of Posting Revision Bulletin. USP-NF. July 29, 2016.
- Pharmaffiliates. Orphenadrine-impurities. [URL: https://www.
- Sandoz, Inc. Issues Nationwide Recall of 13 Lots of Orphenadrine Citrate 100 mg Extended Release Tablets Due to Presence of a Nitrosamine Impurity. FDA. March 21, 2022.
- AMSbiopharma. Impurity guidelines in drug development under ICH Q3. October 07, 2025.
- Medscape. Orphenadrine Recalled Due to Possible Nitrosamine Impurity. March 23, 2022.
- ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). October 25, 2006.
- Veeprho Pharmaceuticals. Orphenadrine-D3. [URL: https://www.veeprho.com/isotope-labelled-compounds/orphenadrine-d3]
- Request PDF. Pharmacokinetic study of orphenadrine using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
- European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances. October 01, 2006.
- alpaipars. NMR spectroscopy in pharmacy.
- Spectrofluorometric determination of orphenadrine, dimenhydrinate, and cinnarizine using direct and synchronous techniques with greenness assessment. PMC. August 20, 2023.
- MilliporeSigma. Des(N,N-dimethylethanamine) Orphenadrine Dimer | 40673-52-7. [URL: https://www.sigmaaldrich.com/US/en/product/sial/aabh9b4121f9]
- Guidance for Industry Q3B(R2) Impurities in New Drug Products.
- Pharmaffiliates. Orphenadrine-impurities. [URL: https://www.
- Request PDF.
- Benchchem.
- Pharmacokinetic study of orphenadrine using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). PubMed. July 24, 2006.
- Orphenadrine Citr
- A chromatographic approach. Journal of Chemical and Pharmaceutical Research.
- LC/MS for the degradation profiling of cough–cold products under forced conditions. CEU Repositorio Institucional.
- LC, MSn and LC–MS/MS studies for the characterization of degrad
- Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
- Synthesis and characterization of octopamine sulfate, norfenefrine sulfate and etilefrine sulfate reference materials for.
- Synthesis of Selectively 13C/2H/15N‐ Labeled Arginine to Probe Protein Conformation and Interaction by NMR Spectroscopy. PMC.
Sources
- 1. thaiscience.info [thaiscience.info]
- 2. ftp.uspbpep.com [ftp.uspbpep.com]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Sensitive Quantitation of Orphenadrine Impurity | Phenomenex [phenomenex.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. Orphenadrine impurity E CRS | LGC Standards [lgcstandards.com]
- 9. drugfuture.com [drugfuture.com]
- 10. researchgate.net [researchgate.net]
- 11. spectroscopyeurope.com [spectroscopyeurope.com]
- 12. database.ich.org [database.ich.org]
- 13. fda.gov [fda.gov]
- 14. fda.gov [fda.gov]
- 15. medscape.com [medscape.com]
